3-(4-bromophenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one
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Overview
Description
3-(4-bromophenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one is a complex organic compound that belongs to the class of furochromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one can be achieved through various methods. One common approach involves the reaction of 2-bromo-1-(4-bromophenyl)ethanone with 2-hydroxychalcones under Claisen–Schmidt conditions in the presence of powdered potassium hydroxide (KOH) under microwave irradiation . This method is known for its efficiency and high yield.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include anhydrous potassium carbonate (K2CO3), microwave irradiation, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups into the molecule.
Scientific Research Applications
3-(4-bromophenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antiproliferative effects.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-fluorophenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one
- 5-phenyl-7H-furo[2,3-g]chromen-7-one
- 9-phenyl-7H-furo[2,3-f]chromen-7-one
Uniqueness
3-(4-bromophenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one is unique due to the presence of the bromophenyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C22H17BrO3 |
---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-4-methyl-8,9,10,11-tetrahydro-[1]benzofuro[6,7-c]isochromen-7-one |
InChI |
InChI=1S/C22H17BrO3/c1-12-10-18-20(15-4-2-3-5-16(15)22(24)26-18)21-19(12)17(11-25-21)13-6-8-14(23)9-7-13/h6-11H,2-5H2,1H3 |
InChI Key |
DIMKFFHKTVKDIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C4=C1C(=CO4)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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